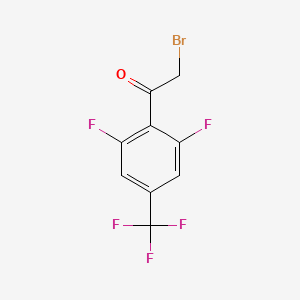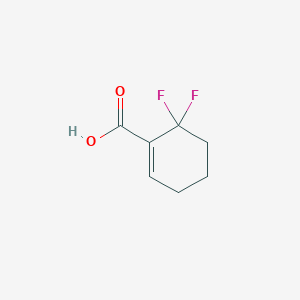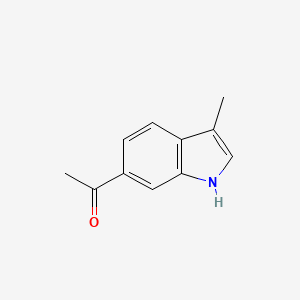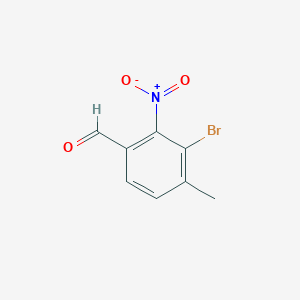![molecular formula C9H7NO3 B12844180 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that belongs to the class of pyrano[3,2-b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one typically involves multi-component reactions. One efficient method involves the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile in the presence of an ionic liquid as a catalyst . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of sustainable catalysts are likely to be emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the fused ring structure allow it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of the pyrano[3,2-b]pyridine structure.
Coumarins: These compounds have a benzopyranone structure and share some chemical properties with pyrano[3,2-b]pyridines.
Uniqueness
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is unique due to its specific ring fusion and the presence of both hydroxyl and methyl groups
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylpyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-8(11)7-6(13-9(5)12)3-2-4-10-7/h2-4,11H,1H3 |
Clave InChI |
UMWFHGLGPOOMNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC=N2)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)

![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)










